molecular formula C7H10BrClN2O2S B2700516 Ethyl 2-(aminomethyl)-5-bromo-1,3-thiazole-4-carboxylate;hydrochloride CAS No. 2248338-63-6

Ethyl 2-(aminomethyl)-5-bromo-1,3-thiazole-4-carboxylate;hydrochloride

Cat. No. B2700516
CAS RN: 2248338-63-6
M. Wt: 301.58
InChI Key: YERNAFXSMCSBIL-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)-5-bromo-1,3-thiazole-4-carboxylate;hydrochloride is an organic compound that contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of aldehydes and ketones with ammonia or 1º-amines to form imine derivatives . The reaction of aldehydes and ketones with amines forms imine derivatives, also known as Schiff bases .


Chemical Reactions Analysis

Amines are known to react with carbonyl compounds like aldehydes or ketones. This forms imines (with primary amines) or enamines (with secondary amines) along with water as a byproduct . These reactions are crucial in organic synthesis for building carbon-nitrogen bonds and creating various functional groups .

Scientific Research Applications

Esterifications

Ethyl 2-(aminomethyl)-5-bromo-1,3-thiazole-4-carboxylate hydrochloride: can serve as a precursor for ester synthesis. Notably, it can be converted into 2-trimethylsilylethyl esters without the need for an exogenous promoter or catalyst. The carboxylic acid substrate is sufficiently acidic to promote ester formation directly. This reactivity is valuable for creating specialized esters that can be cleaved under mild conditions in complex molecules .

Photophysical Properties

Investigating the photophysical properties of EN300-6496193 could reveal its behavior under different light conditions. Researchers may explore its fluorescence, absorption spectra, and photo-induced colorimetric changes. Such studies could find applications in sensors, imaging, or optoelectronic devices .

Future Directions

The future directions in the field of amines and related compounds involve the design of new synthetic reactions that meet the principles of green chemistry . In particular, alternative synthesis of 2-aminothiophene has recently focused interest because 2-aminothiophene is a unique 5-membered S-heterocycle and a pharmacophore providing antiprotozoal, antiproliferative, antiviral, antibacterial, or antifungal properties .

properties

IUPAC Name

ethyl 2-(aminomethyl)-5-bromo-1,3-thiazole-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2S.ClH/c1-2-12-7(11)5-6(8)13-4(3-9)10-5;/h2-3,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERNAFXSMCSBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(aminomethyl)-5-bromo-1,3-thiazole-4-carboxylate;hydrochloride

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